2,2-[(E)-1,2-Diazenediyl]Dipyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
dipyridin-2-yldiazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTJVFFICHLTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways to 2,2'-[(E)-1,2-Diazenediyl]Dipyridine and its Derivatives
The foundational methods for synthesizing 2,2'-azopyridine and its analogues primarily rely on the oxidative coupling of 2-aminopyridines and the condensation reaction between nitroso compounds and amines.
One of the most common and established methods is the oxidation of 2-aminopyridines . This approach typically employs an oxidizing agent to form the azo linkage between two pyridine (B92270) rings. A frequently used and inexpensive reagent for this transformation is aqueous sodium hypochlorite (B82951) (NaOCl). The reaction of 2-aminopyridine (B139424) with NaOCl in an aqueous solution can produce 2,2'-azodipyridine in high yields, with reports of up to 83%. rsc.org The efficiency of this reaction can be influenced by the position of the amino group on the pyridine ring. rsc.org For aminopyridines with poor water solubility, a two-step synthesis in a biphasic system like water-butanol can be employed under mild conditions, achieving yields of up to 85%. rsc.org
Another classical and widely applied method is the Baeyer-Mills reaction . This reaction involves the condensation of a nitroso compound with an amine. For the synthesis of unsymmetrical azopyridines, this typically involves reacting a substituted nitrosobenzene (B162901) with a substituted aminopyridine. beilstein-journals.orgresearchgate.net The reaction is versatile and can be performed under acidic or basic conditions. researchgate.net The yields of the Baeyer-Mills reaction are often higher when using electron-deficient amines. beilstein-journals.org For instance, the reaction of nitrosobenzene with various anilines has been successfully transferred to a continuous flow setup, achieving high yields and scalability. beilstein-journals.orgnih.govresearchgate.net
| Established Pathway | Starting Materials | Reagents & Conditions | Yield | Reference |
| Oxidation | 2-Aminopyridine | aq. NaOCl | up to 83% | rsc.org |
| Oxidation (Two-Step) | Water-insoluble aminopyridines | H₂O-ButOH system | up to 85% | rsc.org |
| Baeyer-Mills Reaction | Nitrosobenzene, Aniline | Acetic acid, 70°C, 50 min (flow) | up to 98% | beilstein-journals.orgnih.gov |
Advanced Synthetic Approaches and Reaction Optimizations
To address the limitations of classical methods, such as long reaction times, harsh conditions, and the generation of stoichiometric waste, advanced synthetic approaches and reaction optimizations have been developed. These modern techniques often focus on improving efficiency, selectivity, and sustainability.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of 2,2'-azopyridine-dicarboxylic acids from the corresponding 2-aminopyridine carboxylic acids has been significantly improved using microwave irradiation. This method provides good to excellent yields in less than 15 minutes. davidpublisher.com For example, the microwave-assisted cyclocondensation reaction of 1,8-diaminonaphthalene (B57835) with carboxylic acids to form perimidine derivatives, a related azaheterocyclic system, also demonstrates high yields (65-80%) and drastically reduced reaction times compared to conventional heating. asianpubs.org Similarly, microwave irradiation has been successfully employed in the multi-step synthesis of other pyridine derivatives, shortening reaction times from hours to minutes and increasing yields. davidpublisher.commdpi.comnih.gov
Catalytic methods offer another avenue for the efficient synthesis of pyridine and azopyridine derivatives. While direct catalytic synthesis of 2,2'-azopyridine from 2-aminopyridine is an area of ongoing research, various catalytic systems have been developed for the synthesis of related substituted pyridines and other azaheterocycles. These include copper-catalyzed domino reactions, palladium-catalyzed cross-coupling reactions, and the use of nanocatalysts. mdpi.com For instance, a nanostructured diphosphate, Na₂CaP₂O₇, has been shown to be an efficient and reusable catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives with good to outstanding yields (84-94%) under solvent-free conditions. mdpi.com
Reaction optimization studies have focused on improving the yields and conditions of established reactions. For example, in the Baeyer-Mills reaction, transferring the process to a continuous flow setup has allowed for excellent temperature and residence time control, leading to high yields and scalability. beilstein-journals.orgnih.gov Optimization of conventional heating methods for the synthesis of 2,4-diaminopyrimidine-based antibiotics, which involved a Heck reaction, showed that microwave-assisted synthesis provided higher yields (58-78%) in shorter times (60-80 minutes) compared to conventional heating (10-37% yield in 18 hours). nih.gov
| Advanced Approach | Specific Method | Key Advantages | Example Yield/Time | Reference |
| Microwave-Assisted | Synthesis of 2,2'-Azopyridine-dicarboxylic acids | Rapid reaction times, high yields | Good to excellent yields in <15 min | davidpublisher.com |
| Microwave-Assisted | Synthesis of Perimidine derivatives | High yields, short reaction times | 65-80% yield | asianpubs.org |
| Catalytic Synthesis | Nanostructured Na₂CaP₂O₇ catalyst | Environmentally friendly, high yields, reusability | 84-94% yield | mdpi.com |
| Reaction Optimization | Continuous Flow Baeyer-Mills | Scalability, high purity, high yields | 98% yield | beilstein-journals.orgnih.gov |
| Microwave-Assisted | Heck Reaction for Pyrimidine derivatives | Higher yields, shorter reaction times, less catalyst | 58-78% yield in 60-80 min | nih.gov |
Stereoselective Synthesis and Control over Isomeric Forms (E/Z Isomerism)
The azo group in 2,2'-azopyridine can exist in two geometric isomers: the trans (E) isomer and the cis (Z) isomer. The trans isomer is generally the more thermodynamically stable form. The control over which isomer is present is crucial for applications such as molecular switches, where the different geometries of the isomers lead to different properties.
The primary method for controlling the isomeric form of 2,2'-azopyridine is photoisomerization . Irradiation with ultraviolet (UV) light, typically in the range of 320-380 nm, can convert the trans isomer to the cis isomer. rsc.orgbeilstein-journals.orgrsc.org This process is reversible, and the cis isomer can be converted back to the trans isomer by irradiation with visible light (around 400-450 nm) or by thermal relaxation in the dark. beilstein-journals.orgrsc.org The photoisomerization process occurs on a picosecond timescale, while the thermal relaxation of the cis isomer can range from milliseconds to days, depending on the specific substituents and the environment. beilstein-journals.orgrsc.org
While direct stereoselective synthesis to produce a specific isomer from the outset is less commonly reported, the manipulation of reaction conditions in some cases can favor one isomer. However, the most prevalent strategy remains the post-synthetic control via photoisomerization. The kinetics of the thermal back-isomerization from cis to trans can be influenced by the solvent and by the presence of other molecules that can form hydrogen bonds or coordinate with the azopyridine. researchgate.netnih.gov For example, the thermal relaxation of cis-azopyridine can be significantly accelerated in the presence of hydrogen-bond donors. nih.gov
| Isomer Control Method | Stimulus | Transformation | Key Features | Reference |
| Photoisomerization | UV light (320-380 nm) | trans → cis | Reversible, rapid conversion | rsc.orgbeilstein-journals.orgrsc.org |
| Photoisomerization/Thermal Relaxation | Visible light (400-450 nm) or Heat | cis → trans | Reversible, relaxation time varies | beilstein-journals.orgrsc.org |
Functionalization Strategies for Tailored Properties
The properties of 2,2'-azopyridine can be precisely tuned for specific applications by introducing functional groups onto the pyridine rings. This functionalization can alter the electronic properties, solubility, and coordination behavior of the molecule.
A common strategy for functionalization is nucleophilic aromatic substitution (SNAr) . This method is particularly effective for introducing substituents onto pyridines that are activated towards nucleophilic attack, such as halopyridines. nih.govyoutube.com For example, 2-chloropyridine (B119429) can react with various nucleophiles, such as amines, to introduce new functional groups at the 2-position. youtube.com The reactivity of halopyridines towards SNAr can be enhanced by the presence of electron-withdrawing groups on the ring. rsc.org The synthesis of functionalized 10-phenylphenothiazine derivatives has been achieved through sequential SNAr reactions on polyfluoroarenes, demonstrating the utility of this approach for creating complex, functionalized molecules. mdpi.com
Another powerful approach is the use of metal-catalyzed cross-coupling reactions . Reactions such as the Suzuki and Sonogashira couplings are widely used to form carbon-carbon bonds and introduce aryl or alkynyl groups onto the pyridine rings. nih.gov For instance, 5,5'-dibromo-2,2'-bipyridine (B102527) is a versatile intermediate that can be selectively functionalized in a stepwise manner using Stille couplings. nih.gov This modular approach allows for the synthesis of a wide library of specifically substituted bipyridine derivatives, which can be adapted for azopyridine synthesis.
The introduction of substituents can have a significant impact on the electronic properties of the azopyridine system. For example, introducing electron-donating groups, such as methoxy (B1213986) groups, or electron-withdrawing groups, such as nitro or cyano groups, can alter the energy levels of the molecular orbitals and, consequently, the photophysical properties and coordination strength of the molecule. beilstein-journals.org This tuning is critical for applications like molecular spin switches, where the coordination strength of the pyridine nitrogen to a metal center is modulated by the electronic nature of the substituents. beilstein-journals.orgnih.gov
| Functionalization Strategy | Reaction Type | Purpose | Example | Reference |
| Nucleophilic Aromatic Substitution | SNAr | Introduction of various functional groups | Reaction of 2-chloropyridine with amines | nih.govyoutube.com |
| Metal-Catalyzed Cross-Coupling | Suzuki, Sonogashira, Stille | Formation of C-C bonds, introduction of aryl/alkynyl groups | Stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine | nih.govnih.gov |
| Introduction of Substituents | Various synthetic methods | Tuning of electronic and photophysical properties | Synthesis of azopyridines with electron-donating or -withdrawing groups | beilstein-journals.orgnih.gov |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis of 2,2'-[(E)-1,2-Diazenediyl]Dipyridine and its Complexes
Spectroscopic methods are indispensable for characterizing 2,2'-azopyridine and its derivatives. Each technique offers a unique window into the molecular structure and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular framework of 2,2'-azopyridine. In ¹H NMR spectroscopy of 4,4'-azopyridine, a related compound, the aromatic protons typically appear as distinct multiplets in the downfield region of the spectrum. For instance, in a [D6] DMSO solution, the aromatic protons of 4,4'-azopyridine have been observed as doublets at δ = 8.85 ppm and δ = 7.79 ppm rsc.org. While specific data for 2,2'-azopyridine is not detailed in the provided results, analogous patterns would be expected, with the chemical shifts influenced by the nitrogen atoms in the pyridine (B92270) rings and the azo bridge.
¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon signals of the azobenzene (B91143) pyridine moiety in a related azopyridine-containing benzoxazine (B1645224) monomer were found in the range of 115.75 to 158.32 ppm researchgate.net. This region is characteristic of aromatic and heteroaromatic carbons. For 2,2'-azopyridine, distinct signals would be anticipated for each unique carbon environment within the pyridine rings. It is important to note that in paramagnetic complexes of azopyridine, NMR signals can be significantly broadened, which may complicate spectral interpretation beilstein-journals.org.
Table 1: Representative NMR Data for Azopyridine Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (ppm) |
|---|---|---|---|
| 4,4'-Azopyridine | ¹H | [D6] DMSO | 8.85 (d), 7.79 (d) rsc.org |
| Azopyridine-functionalized Benzoxazine | ¹³C | - | 115.75 - 158.32 researchgate.net |
This table presents representative data for related azopyridine compounds to illustrate typical chemical shift ranges.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to its structure and bonding. The IR spectra of 2,2'-bipyridine (B1663995), a structurally related ligand, show characteristic ring stretching modes around 1589 cm⁻¹ (Raman), 1578 cm⁻¹ (IR), and a ring breathing mode at 994 cm⁻¹ (Raman) asianpubs.org. Upon coordination to a metal center, these bands typically shift to higher frequencies, indicating a change in the electronic distribution and bond strengths within the pyridine rings asianpubs.orgrsc.org. For instance, in a ZnCl₂(2,2'-bipy) complex, these bands are observed at 1606, 1598, and 1030 cm⁻¹, respectively asianpubs.org.
In a study of 4,4'-azopyridine, a vibrational coherence of 195 cm⁻¹ was observed, suggesting this mode is active in the relaxation pathways of both the nπ* and ππ* electronic states acs.org. Low-frequency vibrational spectroscopy, including terahertz (THz) absorption and low-wavenumber Raman, can provide insights into collective molecular vibrations and skeleton vibrations, which are crucial for understanding the properties of co-crystals and other solid-state forms mdpi.com.
Table 2: Key Vibrational Frequencies for 2,2'-Bipyridine and a Coordinated Complex
| Vibrational Mode | Solid 2,2'-Bipyridine (cm⁻¹) | ZnCl₂(2,2'-bipy) Complex (cm⁻¹) |
|---|---|---|
| Ring Stretching (Raman) | 1589 asianpubs.org | 1606 asianpubs.org |
| Ring Stretching (IR) | 1578 asianpubs.org | 1598 asianpubs.org |
| Ring Breathing (Raman) | 994 asianpubs.org | 1030 asianpubs.org |
This table highlights the shifts in vibrational frequencies upon coordination for a structurally similar compound.
UV-Visible (UV-Vis) spectroscopy is instrumental in studying the electronic transitions of 2,2'-azopyridine. The trans isomer of azopyridine typically exhibits a strong π–π* transition. For a related azopyridine derivative, this band is centered around 355 nm in neutral solutions rsc.org. Upon protonation, this band can shift to a longer wavelength (red-shift), for example, to 385 nm, due to charge transfer effects rsc.org.
The less intense n–π* transition of the cis-isomer appears at a longer wavelength, often around 428 nm rsc.org. The reversible photoisomerization between the trans and cis forms can be readily monitored by UV-Vis spectroscopy, where irradiation with UV light leads to a decrease in the trans isomer's absorption band and a corresponding increase in the cis isomer's band rsc.orgrsc.org. The specific absorption maxima can be influenced by the solvent and the presence of coordinating species researchgate.netnih.gov.
Table 3: UV-Visible Absorption Maxima for Azopyridine Derivatives
| Species | Transition | Wavelength (nm) |
|---|---|---|
| trans-Azopyridine (neutral) | π–π* | ~355 rsc.org |
| cis-Azopyridine (neutral) | n–π* | ~428 rsc.org |
| trans-Azopyridine (protonated) | π–π* | ~385 rsc.org |
This table summarizes the characteristic electronic transitions for azopyridine derivatives under different conditions.
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of 2,2'-azopyridine. The molecular formula of 2,2'-azopyridine is C₁₀H₈N₄, corresponding to a molecular weight of approximately 184.20 g/mol nih.gov. High-resolution mass spectrometry would provide a more precise mass measurement, confirming the elemental composition. For instance, the computed exact mass is 184.074896272 Da nih.gov. Fragmentation patterns observed in the mass spectrum can also offer structural information, although specific fragmentation data for 2,2'-azopyridine were not available in the search results.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of metal atoms in complexes of 2,2'-azopyridine. The X-ray Absorption Near Edge Structure (XANES) region provides information about the oxidation state and coordination geometry of the absorbing atom ejournal.by. The Extended X-ray Absorption Fine Structure (EXAFS) region can be analyzed to determine bond lengths and coordination numbers of the atoms surrounding the central metal researchgate.netresearchgate.net.
For example, in Fe(II) polypyridyl complexes, shifts in the Fe L-edge spectra can be observed between high-spin and low-spin states, with the high-spin species showing a shift to lower energy escholarship.org. Transient XAS has been employed to study the structural changes around a metal center following photoexcitation, revealing information such as the dilation of metal-ligand bonds escholarship.org.
Advanced Microscopy and Surface Characterization
Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of materials at the nanoscale. For 2,2'-[(E)-1,2-Diazenediyl]dipyridine, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), along with their more advanced variants like Scanning Transmission Electron Microscopy (STEM) and High-Resolution TEM (HRTEM), can provide critical information about the size, shape, and surface features of its crystalline or aggregated forms.
SEM is particularly useful for examining the three-dimensional morphology of bulk samples. It can reveal the crystal habit, surface topography, and the presence of any microstructural defects on the crystals of 2,2'-[(E)-1,2-Diazenediyl]dipyridine. TEM, on the other hand, requires electron-transparent samples and provides higher resolution images of the internal structure. HRTEM can even achieve atomic-resolution imaging, potentially allowing for the direct visualization of the crystal lattice of the compound.
While specific electron micrographs of 2,2'-[(E)-1,2-Diazenediyl]dipyridine were not found in the search results, images of recrystallized 2,2'-azopyridine show well-defined crystal structures, suggesting that the compound forms crystals suitable for electron microscopy analysis. americanpharmaceuticalreview.com
Scanning Probe Microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are powerful tools for characterizing surfaces at the atomic and molecular level.
Scanning Tunneling Microscopy (STM) relies on quantum tunneling of electrons between a sharp conductive tip and a conductive or semiconducting surface. It can achieve atomic resolution and is highly sensitive to the local electronic density of states. reddit.com Studies on azobenzene and its derivatives on surfaces like Au(111) have demonstrated the power of STM in visualizing their self-assembly into ordered molecular structures and in inducing and observing their trans-cis isomerization. nih.govresearchgate.netiaea.org This suggests that STM could be a valuable tool to study the on-surface behavior of 2,2'-[(E)-1,2-Diazenediyl]dipyridine, including its adsorption geometry, packing in self-assembled monolayers, and potential as a molecular switch.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. nih.gov For 2,2'-[(E)-1,2-Diazenediyl]dipyridine, XPS analysis would involve irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons.
The core-level spectra of the constituent elements (C 1s, N 1s) are of particular interest. The N 1s spectrum is expected to show distinct peaks corresponding to the different nitrogen environments: the pyridinic nitrogen atoms and the azo-group nitrogen atoms. The binding energies of these peaks provide information about the chemical state and electronic environment of the nitrogen atoms. For example, in pyridine, the N 1s binding energy is well-characterized. researchgate.net In azobenzene adsorbed on a Cu(111) surface, the N 1s peak is shifted to a lower binding energy compared to the bulk, indicating a chemical interaction with the metal surface. youtube.com Analysis of the N 1s region in nitrogen-containing compounds can distinguish between pyridinic-N, pyrrolic-N, and N-oxides based on their characteristic binding energies. researchgate.netacs.org
| Nitrogen Environment | Approximate N 1s Binding Energy (eV) |
|---|---|
| Pyridinic-N | ~398.5 - 399.5 |
| Azo-N | ~399.0 - 400.0 |
| N-Oxide | ~402.0 - 404.0 |
| Protonated/Quaternary-N | ~401.0 - 402.0 |
Secondary Ion Mass Spectrometry (SIMS) is another powerful surface analysis technique known for its extremely high sensitivity, capable of detecting elements at parts-per-million to parts-per-billion levels. researchgate.net In SIMS, a focused primary ion beam sputters the sample surface, and the ejected secondary ions are analyzed by a mass spectrometer. This provides information about the elemental and molecular composition of the surface. nih.gov
For 2,2'-[(E)-1,2-Diazenediyl]dipyridine, SIMS can be operated in two modes. Static SIMS, using a low primary ion dose, would provide information about the molecular ions and characteristic fragment ions from the outermost monolayer of the sample. Dynamic SIMS, with a higher ion dose, can be used for depth profiling to determine the distribution of the compound within a thin film or on a substrate. The mass spectrum of the molecular ion (M+) peak is a key piece of data in mass spectrometry, confirming the molar mass of the compound. chemguide.co.ukresearchgate.net Studies on azobenzene have shown that its fragmentation upon electron impact involves the expulsion of N₂. researchgate.net SIMS analysis of related bipyridine complexes on surfaces has also been demonstrated, providing insights into their surface reactivity and structure. acs.org
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of solid materials, providing detailed information about the local atomic environment, molecular conformation, and intermolecular interactions. While extensive ssNMR data for 2,2'-[(E)-1,2-Diazenediyl]dipyridine is not widely available in the current body of scientific literature, the principles of ssNMR and data from analogous compounds, such as 2,2'-bipyridine and other pyridine derivatives, allow for a comprehensive projection of the insights this technique could offer.
In the solid state, the anisotropic interactions that are averaged out in solution-state NMR become significant, leading to broader spectral lines. chemicalbook.com Techniques such as Magic Angle Spinning (MAS) are employed to mitigate these effects and achieve higher resolution spectra. nih.gov For a molecule like 2,2'-[(E)-1,2-Diazenediyl]dipyridine, ssNMR can be instrumental in elucidating its three-dimensional structure and packing in the crystalline state.
Detailed Research Findings:
While specific experimental ssNMR research on 2,2'-[(E)-1,2-Diazenediyl]dipyridine is limited, we can infer potential research findings based on studies of related structures. The primary nuclei of interest for this compound would be ¹³C and ¹⁵N.
¹³C ssNMR: Cross-Polarization Magic Angle Spinning (CP-MAS) ¹³C ssNMR is a standard experiment for organic solids. nih.gov It would be expected to reveal distinct resonances for each unique carbon atom in the pyridine rings. The chemical shifts of these carbons would be sensitive to their local electronic environment and any intermolecular packing effects. For instance, carbons closer to the nitrogen atoms and the diazo bridge would exhibit different chemical shifts compared to those further away. In studies of similar pyridine-containing compounds, ¹³C chemical shifts are well-documented and provide a basis for assignment. acs.orgumich.edu Any crystallographic inequivalence of the two pyridine rings would result in a doubling of the expected number of resonances, providing direct evidence of the molecule's conformation and packing in the solid state.
¹⁵N ssNMR: Given the presence of four nitrogen atoms, ¹⁵N ssNMR would be particularly informative. This technique is highly sensitive to the chemical environment of nitrogen atoms. nih.gov The two pyridine nitrogens would be expected to have distinct chemical shifts from the two nitrogens of the central diazo bridge. Furthermore, the ¹⁵N chemical shifts of the diazo bridge would provide direct insight into the electronic structure and bonding of the -N=N- group. The use of isotopic labeling, while synthetically demanding, would significantly enhance the signal-to-noise ratio and facilitate the unambiguous assignment of the nitrogen resonances. nih.gov Advanced 2D ssNMR experiments, such as those correlating ¹⁵N and ¹³C nuclei, could reveal through-bond and through-space connectivities, helping to piece together the complete molecular and supramolecular structure. nih.gov
Hypothetical ssNMR Data Table for 2,2'-[(E)-1,2-Diazenediyl]dipyridine:
The following table presents predicted ¹³C and ¹⁵N ssNMR chemical shifts for 2,2'-[(E)-1,2-Diazenediyl]dipyridine. These values are illustrative and based on typical chemical shift ranges observed for 2,2'-bipyridine and other azo compounds. Actual experimental values may vary depending on the specific crystalline form and experimental conditions.
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
| Pyridine C2, C2' | 150 - 155 | Carbon adjacent to both ring nitrogen and diazo nitrogen. |
| Pyridine C6, C6' | 148 - 152 | Carbon adjacent to ring nitrogen. |
| Pyridine C4, C4' | 135 - 140 | Para position relative to ring nitrogen. |
| Pyridine C3, C3' | 120 - 125 | Meta position relative to ring nitrogen. |
| Pyridine C5, C5' | 123 - 128 | Meta position relative to ring nitrogen. |
| Diazo N=N | 350 - 450 | Expected range for azo-nitrogens in ssNMR. |
| Pyridine N | 280 - 320 | Expected range for pyridine-like nitrogens in ssNMR. |
Coordination Chemistry and Ligating Properties
Ligand Design and Modification for Tunable Coordination
The versatility of 2,2'-azobispyridine as a ligand stems from the ability to modify its structure to fine-tune its coordination behavior. Introducing substituents on the pyridine (B92270) rings can alter the ligand's electronic properties and steric profile, thereby influencing the stability and reactivity of the resulting metal complexes. For instance, the introduction of N-dialkylamino substituents at the 4 and 4' positions of 2,2'-azobispyridine has been explored. This modification can influence the E-Z photoisomerization behavior of the ligand, which in turn can be exploited for light-promoted changes in the coordination pattern of its metal complexes.
Furthermore, the core structure of azopyridine ligands can be incorporated into larger, more complex molecular architectures. This allows for the design of "expanded ligands" where the azopyridine unit acts as a building block within a larger framework, offering additional coordination sites. This approach is exemplified by the synthesis of tritopic ligands containing both 2,2':6',2"-terpyridine and other terpyridine domains, demonstrating the potential for creating complex, multi-metallic assemblies.
The synthesis of various azo-pyridinic derivatives through azo-coupling reactions allows for the creation of a library of ligands with tailored spectroscopic and photoresponsive properties. acs.org By systematically varying the substituents on the phenyl ring of related azopyridine compounds, researchers can control the electronic and steric environment around the coordination sites, thus enabling the rational design of photoresponsive materials. acs.org
Formation of Metal Complexes with Transition Metals
2,2'-Azobispyridine readily forms complexes with a wide array of transition metals, including but not limited to ruthenium, iron, cobalt, nickel, and copper. researchgate.netacs.org The formation of these complexes is driven by the donation of lone pair electrons from the nitrogen atoms of the pyridine rings and the azo bridge to the vacant orbitals of the metal center. mdpi.com
In mononuclear complexes, a single metal ion is coordinated to one or more 2,2'-azobispyridine ligands. nih.gov A common coordination mode in these complexes involves the ligand acting as a bidentate chelate, binding to the metal through one pyridyl nitrogen and one nitrogen atom of the azo group, forming a stable five-membered chelate ring. researchgate.net The synthesis of mononuclear mixed-ligand complexes, where 2,2'-azobispyridine is combined with other ligands like 2,2'-bipyridine (B1663995), has also been reported. nih.gov These mixed-ligand systems can exhibit unique structural and electronic properties arising from the combination of different ligand types. nih.gov For example, mononuclear iron(II) complexes with nitrogen-donor ligands have been studied for their spin-states and spin-transitions. acs.org
The bridging capability of the 2,2'-azobispyridine ligand is a key feature that facilitates the formation of dinuclear and polynuclear complexes. researchgate.netresearchgate.net In these structures, the ligand spans two or more metal centers, creating extended molecular architectures. A prevalent bridging mode is the 'S-frame' motif, where the ligand bridges two metal centers through coordination to one pyridyl nitrogen and one azo nitrogen on each side, resulting in two five-membered chelate rings that share the azo group. researchgate.netrsc.org This arrangement has been observed in various dinuclear complexes, including those with rare earth metals. rsc.orgresearchgate.net
The synthesis of dinuclear ruthenium complexes with bridging ligands like 2,3-bis(2-pyridyl)pyrazine, a related polypyridyl ligand, has also been investigated, providing insights into the electronic communication between metal centers mediated by the bridging ligand. nih.gov
Coordination Geometries and Binding Modes
The flexible nature of the 2,2'-azobispyridine ligand allows for a variety of coordination geometries and binding modes. rsc.org The specific geometry adopted depends on factors such as the nature of the metal ion, the presence of other ligands, and the stoichiometry of the complex.
Common coordination modes include:
Bidentate Chelation: As mentioned, the ligand can form a five-membered chelate ring by coordinating through a pyridyl nitrogen and an adjacent azo nitrogen. researchgate.net
Tridentate Chelation: In some cases, particularly with rare earth metals, 2,2'-azobispyridine can act as a tridentate ligand, binding through both pyridyl nitrogens and one of the azo nitrogens. rsc.orgresearchgate.net
Bridging Coordination: The 'S-frame' and other bridging modes are crucial for the formation of multinuclear complexes. researchgate.netrsc.org An alternative bridging mode involves coordination of only the pyridyl rings to two different metal centers. researchgate.net
Seven-Membered Chelation: An uncommon coordination mode involves the Z-isomer of the ligand forming a seven-membered chelate ring by coordinating through the nitrogen atoms of both pyridine rings. researchgate.net
The table below summarizes some of the observed coordination modes and resulting complex types.
| Coordination Mode | Description | Resulting Complex Type |
| Bidentate (Npy, Nazo) | Coordination through one pyridine nitrogen and one azo nitrogen. | Mononuclear |
| Tridentate (Npy, Nazo, N'py) | Coordination through both pyridine nitrogens and one azo nitrogen. | Mononuclear |
| Bridging ('S-frame') | Bridges two metal centers via one pyridine and one azo nitrogen on each side. | Dinuclear |
| Bridging (Npy, N'py) | Bridges two metal centers using only the two pyridine nitrogens. | Dinuclear |
| Bidentate (Z-isomer) | Coordination through both pyridine nitrogens in the Z-configuration. | Mononuclear |
Influence of the Diazenediyl Moiety on Metal-Ligand Interactions
The diazenediyl (azo) group plays a pivotal role in the electronic properties of 2,2'-azobispyridine and its metal complexes. researchgate.net This group is a known π-acceptor, meaning it can accept electron density from the metal center into its low-lying π* orbitals. researchgate.net This metal-to-ligand charge transfer (MLCT) is a key feature of these complexes and gives rise to characteristic long-wavelength absorptions in their electronic spectra. researchgate.net
The redox-active nature of the azo group is another significant aspect. researchgate.net The 2,2'-azobispyridine ligand can exist in different oxidation states, including as a neutral molecule, a radical anion, and a dianion. researchgate.net This non-innocent behavior, where the ligand actively participates in the redox chemistry of the complex, leads to systems with easily accessible oxidation states and the stabilization of radical intermediates. researchgate.netresearchgate.net The N-N bond length in the azo group can vary depending on its oxidation state, elongating as it becomes more reduced, which can be observed through techniques like X-ray crystallography. researchgate.net
Stereochemical Aspects of Coordination in 2,2'-[(E)-1,2-Diazenediyl]Dipyridine Complexes
The coordination of 2,2'-azobispyridine to metal centers can lead to various stereoisomers. The non-symmetrical nature of the ligand when it coordinates in a bidentate fashion can result in different geometric isomers (e.g., cis/trans, mer/fac) in octahedral complexes. For instance, in complexes of the type [M(azpy)₂Cl₂], where 'azpy' is a related unsymmetrical azopyridine ligand, multiple isomeric forms can exist. researchgate.net
Furthermore, the planarity of the pyridine rings and the rotational freedom around the C-N and N-N bonds can lead to different conformational isomers. The trans,trans-conformation is typical for the uncoordinated ligand. Upon coordination, the ligand can adopt specific conformations to accommodate the geometric requirements of the metal center.
A significant stereochemical feature is the E/Z isomerization around the N=N double bond. researchgate.net The E-isomer is generally more stable, but photo- or electro-induced isomerization to the Z-isomer can occur. researchgate.net This isomerization can lead to a rearrangement of the coordination pattern, as the Z-isomer may favor different binding modes, such as the seven-membered chelate ring. researchgate.net This property opens up possibilities for creating photo-switchable coordination complexes.
Electronic and Electrochemical Properties
Redox Behavior and Electrochemistry
The electrochemical behavior of 2,2'-Azobispyridine has been extensively investigated using various voltammetric techniques. These studies reveal its capacity to undergo reversible electron transfer processes, a key feature of its "redox non-innocent" character. This means the ligand actively participates in the redox processes of its metal complexes. researchgate.net
Cyclic voltammetry (CV) is a principal technique for probing the redox behavior of 2,2'-Azobispyridine. Studies conducted in a 50% ethanol-50% KNO₃ (0.1M) medium show a single, well-defined cathodic peak and a corresponding anodic peak. researchgate.net This pair of peaks is characteristic of a quasi-reversible, one-electron transfer process associated with the reduction of the central azo group.
In the context of its metal complexes, the redox activity can be more complex. For instance, a dinuclear yttrium complex featuring a bridging abpy ligand, [(Cptet₂)Y]₂(μ-abpy), exhibits two distinct redox processes in its cyclic voltammogram. These events, located at -489 mV and +660 mV versus the Ferrocene/Ferrocenium (Fc⁺/Fc) couple, are attributed exclusively to the redox-active abpy ligand rather than the metal centers. rsc.org The reversible feature at -489 mV corresponds to the abpy²⁻/¹⁻˙ redox couple. rsc.org
Table 1: Cyclic Voltammetry Data for a Dinuclear Yttrium-abpy Complex rsc.org
| Redox Couple | Potential (mV vs. Fc⁺/Fc) | Description |
|---|---|---|
| abpy¹⁻˙/⁰ | +660 | Oxidation of the abpy radical anion |
Data obtained in dichloromethane with 250 mM [NⁿBu₄][PF₆] as the supporting electrolyte.
Square wave voltammetry (SWV) offers enhanced sensitivity and better resolution compared to cyclic voltammetry by effectively minimizing background charging currents. nih.govwikipedia.org When applied to 2,2'-Azobispyridine in a 50% ethanol-50% KNO₃ medium, SWV reveals a single, distinct reduction peak corresponding to the reduction of the azo moiety. researchgate.net
Research has shown that both the peak current and peak potential in SWV studies of abpy are dependent on its concentration. The peak current increases linearly with concentration, while the shift in peak potential suggests an adsorption effect at the electrode surface. researchgate.netresearchgate.net In studies of a Nickel(II)-abpy complex, the reduction peak for the complex was observed at approximately -0.4 V. researchgate.net This technique is particularly useful for determining the stability constants of metal complexes formed with the abpy ligand.
The redox chemistry of 2,2'-Azobispyridine is dominated by the azo group. It is recognized as a multiply reducible ligand, capable of accepting electrons to form stable radical anions (abpy•⁻) and dianions (abpy²⁻). acs.orgnih.gov This ability stems from the low-lying π* molecular orbital associated with the -N=N- bond. figshare.com
Upon one-electron reduction, the stable abpy•⁻ radical anion is formed. researchgate.net Spectroscopic and crystallographic data confirm changes in the ligand's geometry upon reduction, notably the lengthening of the N=N bond, which indicates a reduction in bond order from a double bond towards a bond order of 1.5. rsc.orgrsc.org This facile reduction makes abpy an excellent π-acceptor ligand.
First Reduction: abpy + e⁻ ⇌ abpy•⁻
Second Reduction: abpy•⁻ + e⁻ ⇌ abpy²⁻
These processes are central to the ligand's ability to stabilize metals in low oxidation states and to mediate electron transfer in polynuclear complexes. researchgate.net
Electronic Structure and Energy Gap Analysis
The electronic structure of 2,2'-Azobispyridine is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. ossila.com
Density Functional Theory (DFT) calculations have been employed to understand the electronic transitions and orbital nature of abpy and its complexes. rsc.orgscirp.org The LUMO of the free abpy ligand is primarily localized on the azo group, specifically the π* orbital. rsc.orgfigshare.com This low-lying π* orbital makes the ligand readily reducible.
The electronic absorption spectrum of abpy features several π–π* transitions. In dinuclear rare earth metal complexes, these transitions are observed in the visible region of the spectrum, typically between 384 and 544 nm. rsc.org Time-dependent DFT (TD-DFT) calculations support the assignment of these absorption bands. For example, in a dinuclear yttrium complex, a prominent π–π* transition ascribed to the abpy unit appears around 497 nm. rsc.org The formation of the radical monoanion (abpy•⁻) upon oxidation introduces a new low-energy absorption band, which is a characteristic signature of a π-based radical. rsc.org
Table 2: Selected Electronic Transitions for a Dinuclear Yttrium-abpy Complex rsc.org
| Complex | Transition Type | Experimental λₘₐₓ (nm) | Description |
|---|---|---|---|
| [(Cptet₂)Y]₂(μ-abpy) | π–π* | 497 | Transition localized on the neutral abpy ligand |
Data obtained from UV-Vis spectroscopy in dichloromethane.
Interplay between Ligand Framework and Metal Center in Electrochemical Activity
A defining feature of 2,2'-Azobispyridine chemistry is the strong electronic communication between the ligand and the coordinated metal center(s). researchgate.net This interaction allows the abpy ligand to act as more than just a spectator, actively influencing the electrochemical properties of the resulting complex.
The π-accepting nature of the abpy ligand can stabilize metal ions in unusually low formal oxidation states. researchgate.net Conversely, the metal center can influence the reduction potential of the ligand. The redox-active nature of abpy allows it to function as an "electron reservoir," accepting or donating electrons to facilitate multi-electron processes at the metal center.
This interplay is evident in ruthenium complexes, where the azopyridine ligand is known to maintain the ruthenium metal at a low redox potential state, such as Ru(IV). researchgate.net In these complexes, the electronic transitions are often characterized as metal-to-ligand charge-transfer (MLCT) bands, where an electron is excited from a metal-based d-orbital to the ligand-based π* orbital (LUMO). scirp.org This strong electronic coupling can lead to unique properties, including easily accessible oxidation states and the stabilization of mixed-valent species in dinuclear complexes. researchgate.net The formation of radical-bridged complexes, where the abpy•⁻ radical anion links two metal centers, has been demonstrated, showcasing the ligand's capacity to mediate strong magnetic exchange coupling. rsc.orgrsc.org
Photochemical Behavior and Photochromism
Photoinduced Isomerization Mechanisms
The photoisomerization of 2,2'-azopyridine from its stable trans form to the metastable cis form is initiated by the absorption of light, which excites the molecule to a higher electronic state. The subsequent relaxation and structural change can occur through two primary, competing mechanisms, similar to those proposed for azobenzene (B91143). rsc.orgnih.gov
Rotation: This mechanism involves a rotation around the central nitrogen-nitrogen double bond (N=N) in the excited state. nih.gov The absorption of a photon promotes the molecule to an excited state (e.g., S₁), where the N=N bond loses some of its double-bond character, facilitating rotation around the N-N single bond. The molecule then relaxes to the ground state (S₀) in the cis configuration.
Inversion: This pathway involves an in-plane "inversion" of one of the nitrogen atoms through a linear and planar transition state. rsc.orgnih.gov
Photochromic Switching Properties
The reversible switching between the trans and cis isomers is the hallmark of 2,2'-azopyridine's photochromic behavior. This switching is controlled by irradiating the molecule with light of specific wavelengths.
UV-Light Induced Transformations
Irradiation with ultraviolet (UV) light triggers the primary photochromic transformation: the isomerization from the thermodynamically more stable trans isomer to the less stable cis isomer. rsc.orgrsc.org This process is highly efficient and leads to a photostationary state, which is a mixture of both isomers. The specific wavelength for inducing this transformation typically corresponds to the π-π* absorption band of the trans isomer. rsc.orgnih.gov For instance, UV irradiation at 365 nm is commonly used to induce the trans-to-cis conversion in various azopyridine-containing systems, including polymers and organometallic complexes. mdpi.com
Visible and Near-Infrared Light Responsiveness
The reverse process, converting the cis isomer back to the trans form, can be induced by irradiation with visible light. rsc.org This cis-to-trans back-isomerization is often achieved using light of a wavelength corresponding to the n-π* absorption band of the cis isomer, which is typically at a longer wavelength than the π-π* band of the trans isomer. nih.gov While standard azopyridine responds to visible light for the back-isomerization, significant research has focused on modifying the molecular structure to enable both forward and reverse switching using only visible or even near-infrared (NIR) light, which is advantageous for applications requiring deeper tissue penetration or avoiding UV-induced damage.
Quantum Yields of Photoreactions
The quantum yield (Φ) of photoisomerization is a critical parameter that quantifies the efficiency of the photochemical reaction, representing the number of molecules that isomerize per photon absorbed. For azobenzene derivatives, photoisomerization quantum yields for the trans-to-cis conversion are typically in the range of 0.11 to 0.5. nih.govnih.gov
Thermal Reversion and Metastability
The cis isomer of 2,2'-azopyridine is metastable, meaning it is less thermodynamically stable than the trans isomer and will spontaneously revert to the more stable form over time, even in the absence of light. rsc.orgnih.gov This process is known as thermal reversion or dark relaxation. The rate of this thermal cis-to-trans isomerization is a crucial characteristic, as it determines the lifetime of the switched state.
The half-life of the cis isomer can vary widely, from milliseconds to hours, depending on the molecular structure and environmental conditions like solvent and pH. rsc.orgnih.govnih.gov For 2,2'-azopyridine, a significant isomerization energy of 25.2 ± 0.6 kJ mol⁻¹ has been measured experimentally using differential scanning calorimetry (DSC). This value represents the energy difference between the cis and trans states and is notably lower than that of azobenzene, which is explained by the ability of the cis isomer of 2,2'-azopyridine to adopt a more planar conformation, leading to greater π-conjugation and lower energy.
The thermal reversion process can also proceed through either a rotational or an inversional mechanism on the ground-state potential energy surface. nih.govnih.gov The rate of this relaxation is highly sensitive to the environment.
Table 1: Isomerization Energy of Azopyridines
| Compound | Isomerization Energy (kJ mol⁻¹) | Method |
|---|---|---|
| 2,2'-Azopyridine | 25.2 ± 0.6 | DSC |
| 3,3'-Azopyridine | 42.6 | DSC |
| 4,4'-Azopyridine | 35.0 | DSC |
| Azobenzene | 47.0 ± 1.3 | DSC |
This table presents experimentally determined isomerization energies, providing a comparison of the relative stability of the cis isomers for different azopyridine compounds and azobenzene.
Influence of Molecular Structure and Environment on Photochemical Behavior
The photochemical and photochromic properties of 2,2'-azopyridine are not intrinsic but are profoundly influenced by its molecular structure and the surrounding chemical environment. rsc.orgnih.gov
Molecular Structure:
Substitution Pattern: The position of the nitrogen atoms within the pyridine (B92270) rings (e.g., 2,2'-, 3,3'-, or 4,4'-azopyridine) significantly alters the electronic properties and, consequently, the photochemical behavior. icm.edu.pl For example, the thermal isomerization kinetics are affected by the location of the pyridine nitrogen. icm.edu.pl Substituents on the pyridine rings can also modulate properties like thermal relaxation rates and absorption spectra. mdpi.com
Environment:
Solvent Polarity: The polarity of the solvent can influence the rates of both photoisomerization and thermal relaxation. nih.govresearchgate.net Solvents capable of specific interactions, such as hydrogen bonding, can have a particularly strong effect. nih.govrsc.org
pH and Protonation: The pyridine nitrogen atoms in 2,2'-azopyridine are basic and can be protonated in acidic conditions. rsc.orgnih.gov This protonation has a dramatic effect on the photochemical properties. Protonation of the pyridine nitrogen can significantly accelerate the thermal cis-to-trans relaxation rate, in some cases from hours to milliseconds. nih.gov In some instances, protonation can effectively shut down the net photoisomerization by making the thermal back-reaction extremely fast or by altering the excited-state potential energy surfaces to disfavor the formation of the cis isomer. nih.govnih.gov
Hydrogen and Halogen Bonding: The pyridine nitrogen can act as a hydrogen-bond or halogen-bond acceptor. rsc.orgnih.govmdpi.com The formation of these non-covalent bonds can alter the electronic structure of the azopyridine moiety, affecting its absorption spectrum and the dynamics of the isomerization process, often leading to faster thermal relaxation similar to the effect of protonation. rsc.org
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT, HF, CASSCF, NEVPT2)
Quantum chemical calculations have been instrumental in understanding the fundamental properties of (E)-2,2'-azopyridine. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly used to explore its electronic and spectroscopic features.
DFT calculations have been employed to investigate the electronic structure of azopyridine derivatives. These studies reveal how the substitution of a phenyl ring in azobenzene (B91143) with a pyridyl ring in azopyridine influences the electronic properties. The nitrogen atom in the pyridine (B92270) ring acts as an electron-withdrawing group, which affects the electron distribution within the molecule. nih.gov The planarity of the molecule is a key factor in its electronic structure, with the trans isomer being more stable due to reduced steric hindrance compared to the cis isomer. researchgate.netnsf.gov
Computational studies on porphyrazine complexes, which are structurally related macrocycles, have utilized DFT to determine their electronic and geometric structures. nih.govnih.gov Similar approaches can be applied to (E)-2,2'-azopyridine to understand the nature of the bonds and the charge distribution. For instance, in related systems, DFT calculations have been combined with experimental data to provide a comprehensive understanding of the electronic properties. aps.org
Table 1: Calculated Isomerization Energies of Azopyridines
| Compound | Experimental Isomerization Energy (kJ mol⁻¹) | Calculated Gas-Phase Isomerization Energy (kJ mol⁻¹) |
|---|---|---|
| 2,2'-Azopyridine | 25.2 ± 0.6 | Data not available in specified format |
| 3,3'-Azopyridine | 42.6 ± 0.6 | Data not available in specified format |
| 4,4'-Azopyridine | 35.0 ± 1.8 | Data not available in specified format |
| Azobenzene | 47.0 ± 1.3 | Data not available in specified format |
Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules like (E)-2,2'-azopyridine. rsc.orgrsc.org TD-DFT calculations can help assign the electronic transitions observed in UV-Vis spectra. For azopyridine derivatives, the UV-Vis spectrum is characterized by a high-energy π-π* transition and a lower-energy n-π* transition. rsc.org The position of these bands is sensitive to the solvent and the electronic nature of substituents. acs.org
For example, in a study of azopyridine-functionalized polymers, the UV-Vis spectrum of the azopyridine moiety was shown to be dependent on the pH and the presence of hydrogen bonding. rsc.org TD-DFT calculations can model these effects and provide a deeper understanding of the observed spectroscopic changes. rsc.orgresearchgate.net Calculations on related systems have shown good agreement between theoretical and experimental UV-Vis spectra, validating the use of TD-DFT for predicting the spectroscopic properties of such compounds. researchgate.netnih.gov
Molecular orbital (MO) analysis, particularly focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the reactivity and electronic transitions of (E)-2,2'-azopyridine. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic excitation. researchgate.netarxiv.org
In azopyridines, the HOMO is typically a π-orbital delocalized over the aromatic rings and the azo bridge, while the LUMO is often a π* orbital. researchgate.netreddit.com The n-orbital, localized on the nitrogen atoms of the azo group, is also important and is involved in the n-π* transition. DFT calculations can provide detailed information about the energies and spatial distributions of these frontier orbitals. nih.govresearchgate.net Understanding the nature of these orbitals is crucial for explaining the molecule's behavior in chemical reactions and its photophysical properties. nih.gov
Molecular Dynamics Simulations and Mechanistic Insights
Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of (E)-2,2'-azopyridine and its interactions with its environment. frontiersin.org For instance, MD simulations have been used to study the photomechanical rotation of an azopyridine co-crystal, where the trans-cis isomerization of the azopyridine molecules induces a macroscopic motion. nih.gov Such simulations can reveal the collective molecular motions and intermolecular interactions that govern the material's properties.
MD simulations can also be employed to study the conformational dynamics of the molecule in solution, including the kinetics of the trans-cis isomerization process. By simulating the system at different temperatures and in various solvents, one can gain insights into the factors that influence the isomerization rate and the stability of the different isomers. These simulations complement experimental studies by providing an atomistic-level understanding of the dynamic processes.
Noncovalent Interaction Analysis (e.g., QTAIM, NCIPLOT)
Noncovalent interactions play a crucial role in determining the structure and properties of molecular crystals and supramolecular assemblies of (E)-2,2'-azopyridine. nih.govmdpi.com Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot are used to identify and characterize these interactions. mdpi.comunam.mxresearchgate.net
In the solid state, (E)-2,2'-azopyridine can participate in various noncovalent interactions, including π-π stacking between the pyridine rings and hydrogen bonding if suitable donor or acceptor groups are present in the crystal lattice. mdpi.com QTAIM analysis can identify bond critical points between atoms, which are indicative of interactions, and characterize their strength and nature (e.g., covalent, ionic, or van der Waals). nih.gov NCI plots provide a visual representation of noncovalent interactions, showing regions of attraction and repulsion within the molecule and between molecules. These analyses are essential for understanding the crystal packing and for the rational design of new materials based on this compound. acs.org
Prediction of Reaction Pathways and Energetics
Computational methods are widely used to predict the reaction pathways and energetics of chemical transformations involving (E)-2,2'-azopyridine. nih.govrsc.org One of the most studied reactions is the trans-cis isomerization, which is the basis for its photoswitching properties. DFT calculations have been used to determine the energy barrier for this isomerization and to elucidate the mechanism, which can proceed via either a rotation or an inversion pathway. researchgate.netrsc.org
A combined experimental and computational study determined the isomerization energy of 2,2'-azopyridine to be significantly lower than that of azobenzene. researchgate.netnsf.gov The calculations explained this by the ability of the cis isomer of 2,2'-azopyridine to adopt a more planar conformation, which leads to greater π-conjugation and lower energy. researchgate.netnsf.gov Furthermore, computational studies can be used to explore other potential reactions, such as the synthesis of the molecule itself or its coordination to metal centers. acs.orgnih.gov For instance, computational studies have been used to understand the ring-opening mechanism of related bipyridine ligands in organometallic complexes. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Synonym |
|---|---|
| 2,2'-[(E)-1,2-Diazenediyl]dipyridine | (E)-2,2'-azopyridine |
| Azobenzene | |
| Porphyrazine |
Application of Machine Learning in Computational Studies of 2,2'-[(E)-1,2-Diazenediyl]Dipyridine Systems
The integration of machine learning (ML) into the computational study of photoswitchable molecules represents a paradigm shift, offering the potential to dramatically accelerate the discovery and design of novel materials with tailored properties. While specific ML studies exclusively targeting 2,2'-[(E)-1,2-Diazenediyl]Dipyridine are still emerging, the extensive research on the broader class of azobenzene derivatives provides a robust framework for understanding how these powerful computational tools can be applied to azopyridine systems.
Machine learning models are being developed to predict key photophysical and photochemical properties, bypassing the need for computationally expensive quantum chemical calculations for every new candidate molecule. nih.govnih.gov These models are trained on large datasets of known photoswitches, learning the complex relationships between molecular structure and function. nih.govnih.gov
Predicting Photochemical Properties with Machine Learning
A primary application of machine learning in this field is the prediction of crucial properties that govern the performance of a photoswitch. These include the thermal half-life of the cis isomer, the absorption wavelengths of both trans and cis isomers, and the quantum yields of photoisomerization. nih.govacs.org For instance, researchers have successfully developed ML-based computational workflows to predict the thermal half-lives of thousands of azobenzene derivatives. nih.govacs.orgresearchgate.netarxiv.org These models can rapidly screen virtual libraries of compounds, identifying candidates with desired stability. nih.govacs.org
One notable study introduced an automated tool that utilizes a machine learning potential trained on quantum chemistry data to predict the thermal half-lives of approximately 19,000 azobenzene derivatives. researchgate.netarxiv.org This approach also incorporated the mechanism of thermal isomerization through rotation mediated by intersystem crossing. researchgate.netarxiv.org The ability to perform such large-scale virtual screenings is a significant advantage of ML-driven approaches.
The prediction of absorption spectra is another area where machine learning is making a significant impact. Quantitative structure-property relationship (QSPR) models, often employing machine learning algorithms, have been used to correlate molecular descriptors with the maximum absorption wavelength (λmax) of azobenzene dyes. researchgate.net These models can achieve high accuracy, enabling the in silico design of photoswitches that can be activated by specific wavelengths of light. researchgate.net
High-Throughput Virtual Screening
The true power of machine learning in the context of 2,2'-[(E)-1,2-Diazenediyl]Dipyridine and its derivatives lies in its potential for high-throughput virtual screening. By combining combinatorial chemistry principles with rapid ML-based property prediction, vast chemical spaces can be explored computationally. This allows for the identification of promising lead compounds for synthesis and experimental validation, significantly reducing the time and cost associated with traditional trial-and-error approaches.
For example, a virtual library of photoswitches can be generated by systematically varying substituents on the pyridine rings of the 2,2'-azopyridine core. An ML model, previously trained on a diverse set of azobenzene and azopyridine data, could then predict the thermal half-life, absorption spectra, and other relevant properties for each molecule in the library. This would allow researchers to prioritize the synthesis of derivatives with the most promising combination of characteristics for a given application.
Illustrative Data from Machine Learning Studies on Azobenzene Derivatives
To illustrate the type of data generated in these computational screening studies, the following table presents a selection of predicted properties for various substituted azobenzenes, based on the findings from large-scale virtual screenings reported in the literature. While not specific to 2,2'-azopyridine, this data demonstrates the scope and nature of ML-driven predictions.
| Substituent (Position) | Predicted Thermal Half-life (τ₁/₂) of cis isomer | Predicted λmax (trans) (nm) | Predicted λmax (cis) (nm) |
| Unsubstituted | Days | ~320 | ~440 |
| 4,4'-di-amino | Hours | ~460 | ~400 |
| 4,4'-di-nitro | Days | ~340 | ~450 |
| 4-amino, 4'-nitro | Minutes | ~480 | ~420 |
| 2,2',6,6'-tetra-fluoro | Years | ~310 | ~430 |
This table is illustrative and compiled from trends reported in machine learning studies on azobenzene derivatives. Actual values can vary depending on the specific model and computational methods used.
Bridging the Gap to Azopyridines
While the methodologies developed for azobenzenes are largely transferable, the presence of nitrogen atoms in the aromatic rings of 2,2'-[(E)-1,2-Diazenediyl]Dipyridine introduces specific electronic and structural effects that must be considered. Computational studies have shown that azopyridine derivatives can exhibit faster thermal cis-to-trans isomerization compared to their azobenzene analogues. researchgate.net This is attributed to the different electronic properties of the pyridine ring.
Future machine learning models for azopyridines will need to be trained on datasets that include a significant number of nitrogen-containing heteroaromatic azo compounds to accurately capture these nuances. As more experimental and computational data on azopyridines become available, the predictive power of these models for this specific class of photoswitches will undoubtedly increase.
Supramolecular Chemistry and Self Assembly of 2,2 E 1,2 Diazenediyl Dipyridine
The compound 2,2'-[(E)-1,2-Diazenediyl]dipyridine, commonly known as 2,2'-azopyridine (abbreviated as AzPy), has emerged as a significant building block in the field of supramolecular chemistry. Its molecular structure is unique, integrating the photoresponsive properties of an azobenzene-like diazo group with the versatile coordinating and hydrogen-bonding capabilities of two pyridine (B92270) rings. rsc.orgnih.gov This combination allows for the construction of complex, functional supramolecular architectures through a variety of non-covalent interactions. nih.gov The ability of these assemblies to respond to external stimuli like light, pH, and temperature makes them highly attractive for the development of "smart" materials. rsc.orgbohrium.com
Catalytic Applications
Homogeneous Catalysis using 2,2'-[(E)-1,2-Diazenediyl]Dipyridine Complexes
Complexes of 2,2'-Azopyridine have shown potential in various homogeneous catalytic reactions. The bidentate chelating nature of the ligand, coupled with the electronic influence of the azo bridge, can be harnessed to tune the reactivity of metal centers.
Late transition metal complexes, particularly those of iron and cobalt, bearing (imino)pyridine ligands have been extensively studied for olefin oligomerization and polymerization. webofproceedings.orgresearchgate.netnih.gov These catalysts can produce a range of polyolefins, from linear high-density polyethylene (B3416737) to branched copolymers. mdpi.comnih.gov The structure of the ligand plays a crucial role in determining the catalytic activity and the properties of the resulting polymer. mdpi.com While 2,2'-Azopyridine fits within the broad class of dipyridyl ligands used in this field, specific and detailed studies on its application in olefin polymerization are not extensively reported. However, the principles governing catalysis with related (imino)pyridine ligands provide a framework for understanding the potential of 2,2'-Azopyridine complexes. For instance, iron complexes with nonsymmetrical bis(imino)pyridyl ligands have been shown to utilize α-olefins as chain transfer agents, leading to polymers with lower molecular weights and narrower distributions. nih.gov
In the realm of olefin metathesis, ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are prominent. nih.govmit.edu These catalysts often feature N-heterocyclic carbene (NHC) and other ancillary ligands. While direct application of 2,2'-Azopyridine in these systems is not common, the modification of ruthenium catalysts with pyridine-based ligands is a known strategy to tune their activity and stability. nih.gov Molybdenum and tungsten imido alkylidene complexes are also effective for Z-selective olefin metathesis reactions. nih.gov The electronic and steric properties of 2,2'-Azopyridine could potentially be used to influence the stereoselectivity of such transformations.
Transfer hydrogenation, particularly of ketones to alcohols, is a key transformation in organic synthesis. Ruthenium complexes are highly effective for this reaction, often utilizing isopropanol (B130326) as a hydrogen source in the presence of a base. webofproceedings.orgukzn.ac.zaresearchgate.netmdpi.comrsc.org The catalytic activity is influenced by the nature of the ligands coordinated to the ruthenium center. Dinuclear ruthenium(II)-NNN pincer complexes have demonstrated remarkably high activity in the transfer hydrogenation of various ketones. rsc.org Iron(II) complexes with (pyrazolylmethyl)pyridine ligands have also emerged as active catalysts for this transformation, offering a more earth-abundant alternative to ruthenium. ukzn.ac.za
The following table summarizes the catalytic activity of representative ruthenium and iron complexes with pyridine-containing ligands in the transfer hydrogenation of acetophenone, illustrating the potential for designing active catalysts based on this ligand class.
| Catalyst/Precursor | Ligand | Base | Temp (°C) | Time (h) | Conversion (%) | Ref. |
| [RuCl₂(p-cymene)]₂ | 2,2'-Bibenzimidazole | Cs₂CO₃ | 130 | 12 | 95 | webofproceedings.org |
| [Fe(L1)Cl₂] (L1 = 2-(pyrazolylmethyl)pyridine) | 2-(Pyrazolylmethyl)pyridine | tBuOK | 82 | 0.5 | 98 | ukzn.ac.za |
| Diruthenium(II)-NNN pincer complex | Bis(pyrazolyl-imidazolyl-pyridine) | KOH | 82 | 0.17 | >99 | rsc.org |
| trans-[RuCl₂{PPh₂(OEt)}{(R,R)-Ph-pybox}] | (R,R)-Ph-pybox, PPh₂(OEt) | iPrOK | 80 | 1 | 96 | mdpi.com |
The catalytic hydrogenation of carbon dioxide (CO₂) to value-added chemicals like formic acid and methanol (B129727) is a critical area of research for carbon capture and utilization. Homogeneous catalysts, particularly those based on ruthenium and cobalt, have shown significant promise. mdpi.comresearchgate.netnih.govnsf.govresearchgate.net The catalytic cycle often involves the formation of a metal-hydride intermediate, followed by the insertion of CO₂. nih.gov The ligand environment around the metal center is crucial for both the stability and reactivity of the catalyst. Polypyridyl and pincer-type ligands are commonly employed to support the active metal center. mdpi.comnih.gov While specific studies detailing the use of 2,2'-Azopyridine complexes for CO₂ hydrogenation are limited, the general principles suggest that its electronic properties and ability to stabilize different oxidation states of a metal could be beneficial.
The table below presents data for CO₂ hydrogenation using representative homogeneous catalysts, highlighting the conditions and outcomes of these reactions.
| Catalyst | Reductant | Base/Additive | Solvent | Temp (°C) | Product | TON | Ref. |
| [Ru(acac)₃]/Triphos | H₂ | MSA | EtOH | 140 | Methanol | 135 | mdpi.com |
| Mn-SNS complex | H₂ | Morpholine | Toluene | 150 | Methanol | 128 | nih.gov |
| HCo(dmpe)₂ | H₂ | - | THF | RT | Formate | 3,400 h⁻¹ (TOF) | researchgate.net |
| Co-Ga complex | H₂ | Verkade's base | CH₃CN | RT | Formic acid | - | nsf.gov |
Hydroamination, the addition of an N-H bond across a C=C double bond, is an atom-economical method for synthesizing amines. Palladium and iridium complexes are effective catalysts for this transformation. nih.gov For instance, Pd-catalyzed Markovnikov hydroamination of vinylarenes with arylamines has been reported. nih.gov Titanium complexes with aminopyridinate ligands have also been shown to catalyze the intramolecular hydroamination of primary aminoalkenes. researchgate.net
Hydrosilylation, the addition of a Si-H bond to an unsaturated bond, is a versatile method for producing organosilicon compounds. libretexts.orgyoutube.com Platinum catalysts are highly effective, but there is growing interest in developing catalysts based on more abundant metals like nickel and cobalt. rsc.org The mechanism often involves oxidative addition of the silane (B1218182) to the metal center. youtube.com
While direct catalytic data for 2,2'-Azopyridine complexes in these reactions is scarce, the use of other pyridine-containing ligands suggests their potential. For example, palladium-catalyzed amination of 2-substituted pyridines with hydrazine (B178648) derivatives has been demonstrated. nih.gov
Electrocatalysis (e.g., H₂ Oxidation, CO₂ Reduction)
The redox-active nature of the azo group in 2,2'-Azopyridine, combined with the coordinating ability of the pyridine (B92270) rings, makes its metal complexes interesting candidates for electrocatalysis.
The electrochemical reduction of CO₂ to fuels and chemical feedstocks is a key technology for a sustainable energy economy. Molecular electrocatalysts, often based on transition metal complexes with polypyridyl ligands like bipyridine and terpyridine, have been extensively studied. nih.govresearchgate.netmdpi.comnih.govrsc.org These complexes can facilitate the multi-electron transfer required for CO₂ reduction. Ruthenium and cobalt complexes are particularly noteworthy in this regard. researchgate.netmdpi.com Although detailed studies on 2,2'-Azopyridine complexes for CO₂ reduction are not widely available, the known redox properties of azopyridines suggest they could play a role in mediating electron transfer in such catalytic cycles.
The hydrogen evolution reaction (HER) and the hydrogen oxidation reaction (HOR) are fundamental to water splitting and fuel cell technologies. Nickel complexes with bipyridine-based ligands have been shown to be active electrocatalysts for HER. nsf.govrsc.org Similarly, nickel bis(diphosphine) complexes with pendant amines are effective for HOR. nih.govosti.gov Ruthenium complexes containing azo-based ligands have also been investigated as efficient electrocatalysts for HER in acidic media. acs.org Azopyridine ruthenium complexes have been noted for their ability to maintain ruthenium in a low redox state, which could be advantageous for selective electrochemical oxidations. researchgate.net
The following table presents the performance of selected molecular electrocatalysts for CO₂ reduction and H₂ evolution.
| Catalyst | Reaction | Electrolyte/Solvent | Product | Faradaic Efficiency (%) | Ref. |
| [Ir(bpy)Cp*Cl]⁺ | CO₂ Reduction | MeCN/H₂O | Formic Acid | - | nih.gov |
| [Co(qpy)(H₂O)₂]²⁺ | CO₂ Reduction | MeCN/Phenol | CO | 90 | mdpi.com |
| Cr(III) quaterpyridine complex | CO₂ Reduction | DMF/Phenol | CO | 99.8 | nih.gov |
| Ni(N₂O₂) complex with bipyridine | H₂ Evolution | MeCN/Pentafluorophenol | H₂ | 94 | nsf.gov |
| Ru(II) complex with azo-based ligand | H₂ Evolution | 0.5 M H₂SO₄ | H₂ | - | acs.org |
Heterogeneous Catalysis and Surface Interactions
The immobilization of homogeneous catalysts onto solid supports is a strategy to combine the high selectivity of molecular catalysts with the ease of separation and recyclability of heterogeneous catalysts. Pyridine-based ligands are often used to anchor metal complexes to supports like silica (B1680970) or polymers. elsevierpure.com The interaction of the pyridine nitrogen with surface sites, such as Lewis or Brønsted acid sites, can influence the catalytic activity. nih.gov
While specific examples of using 2,2'-Azopyridine as a ligand for supported catalysts are not abundant in the literature, the principles of surface modification with pyridine derivatives are well-established. For instance, triphenylphosphine-modified Pd/TiO₂ catalysts have shown enhanced selectivity in acetylene (B1199291) hydrogenation, demonstrating the impact of surface ligands. elsevierpure.com The bidentate nature of 2,2'-Azopyridine could offer a stable anchoring point for metal complexes on a support, potentially leading to robust and reusable heterogeneous catalysts. The photoresponsive properties of the azo group could also be exploited to create smart materials where catalytic activity can be modulated by light. nih.gov
Role as Radical Initiators in Polymerization
While 2,2'-[(E)-1,2-Diazenediyl]dipyridine and its derivatives are extensively studied for their coordination chemistry and photochromic properties, their application as thermal or photochemical radical initiators in polymerization is not a widely documented area of research. Azo compounds, in general, are a well-known class of radical initiators, with 2,2'-azobisisobutyronitrile (AIBN) being a prominent example. These initiators decompose upon heating or irradiation to produce free radicals that can subsequently initiate the polymerization of vinyl monomers.
The potential for 2,2'-[(E)-1,2-Diazenediyl]dipyridine to act as a radical initiator stems from the thermal and photochemical lability of the azo linkage (-N=N-). The decomposition process would be expected to yield two 2-pyridyl radicals. These radicals could then initiate the polymerization of a suitable monomer.
However, a thorough review of scientific literature reveals a significant lack of specific studies focusing on the kinetics, efficiency, and practical application of 2,2'-[(E)-1,2-Diazenediyl]dipyridine as a primary radical initiator for polymerization. Research involving this and similar azopyridine compounds tends to focus on incorporating the azopyridine moiety into the polymer chain as a functional group, rather than using it to initiate the polymerization itself. This is often achieved through the polymerization of monomers that already contain the azopyridine unit. The purpose of incorporating this moiety is typically to impart photoresponsive or metal-coordinating properties to the resulting polymer.
Due to the absence of dedicated research on the initiator capabilities of 2,2'-[(E)-1,2-Diazenediyl]dipyridine, detailed research findings and data tables on its performance in polymerization are not available. Key data such as the rate of decomposition, initiator efficiency (the fraction of radicals that successfully initiate polymerization), and the molecular weight characteristics of polymers formed using this initiator have not been reported.
Advanced Materials Science and Engineering Applications
Integration into Functional Materials
The incorporation of 2,2'-azobispyridine into various material systems imparts them with photoresponsive and pH-sensitive properties. Its ability to form hydrogen bonds, halogen bonds, and coordination complexes with metal ions makes it a valuable component for creating multifunctional materials. nih.govrsc.org These non-covalent interactions are crucial in the self-assembly of supramolecular structures. nih.gov
For instance, when 2,2'-azobispyridine is combined with carboxylic acids, it can form hydrogen-bonded supramolecular liquid-crystalline networks. These networks can be integrated into polymer films, creating materials that exhibit continuous wave-like motions under constant light irradiation due to the rapid cis-to-trans thermal relaxation of the hydrogen-bonded azopyridine complex. nih.gov
Furthermore, the pyridine (B92270) nitrogen atoms in 2,2'-azobispyridine act as excellent ligands for transition metals, leading to the formation of metal-organic frameworks (MOFs). nih.gov These MOFs combine the photoisomerization properties of the azopyridine ligand with the physical characteristics of the metal ions, opening up possibilities for applications in areas like gas storage and catalysis. nih.govresearchgate.net The ability of the azo group to act as a coordinating π acceptor function allows for the creation of dinuclear complexes with unique electronic and structural features. researchgate.net
Applications in Optical Switches and Devices
The photochromic nature of 2,2'-azobispyridine, its ability to switch between two isomers (trans and cis) upon light irradiation, is central to its application in optical switches and devices. rsc.orgresearchgate.net This reversible isomerization process leads to a change in the molecule's geometry and polarity, which can be harnessed to control material properties at the macroscopic level. rsc.org
Theoretical studies have shown that a single 2,2'-azobispyridine molecule sandwiched between gold electrodes can function as a molecular switch. researchgate.net The trans isomer exhibits a significantly higher electrical conductance than the cis isomer, resulting in a high on/off ratio. This switching behavior is attributed to the different electronic structures and transmission coefficients of the two conformations. researchgate.net The trans isomer has also been predicted to show negative differential resistance (NDR), a property valuable for memory and logic applications. researchgate.net
Commercially available fiber optic switches, while not explicitly stated to use this specific compound, operate on similar principles of redirecting optical signals. agiltron.comagiltron.com These devices utilize various mechanisms, including electro-optical crystals and micromechanical systems, to achieve fast and reliable switching. agiltron.comnih.gov The development of molecular switches based on 2,2'-azobispyridine offers a path towards miniaturization and enhanced functionality in optical communication and data storage.
Photoresponsive Materials Development
The development of photoresponsive materials is a key area where 2,2'-azobispyridine excels. These materials can change their properties, such as shape, color, or permeability, in response to light. nih.govrsc.org This capability stems from the reversible trans-cis isomerization of the azopyridine unit. researchgate.net
When incorporated into polymers, 2,2'-azobispyridine can be used to create light-driven actuators, materials that convert light energy into mechanical work. nih.gov For example, polymer films containing azopyridine have been shown to exhibit continuous and directional macroscopic mechanical wave deformation under constant illumination. nih.gov This effect is driven by the fast thermal relaxation of the cis isomer back to the trans form, particularly when hydrogen-bonded. nih.gov
Polymer Chemistry Applications (e.g., as monomers or in block copolymer synthesis)
In polymer chemistry, 2,2'-azobispyridine serves as a versatile building block for creating advanced functional polymers. rsc.orgrsc.org It can be incorporated as a monomer or as a functional group in block copolymers, leading to materials with tailored properties. researchgate.netrsc.org
One of the key methods for synthesizing such polymers is reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.orgrsc.org This technique allows for the preparation of polymers with well-defined architectures and molecular weights. For example, azopyridine-terminated poly(N-isopropylacrylamide) (PNIPAM) has been synthesized using a RAFT agent containing an azopyridine group. acs.org
A new azo pyridine functionalized poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) was synthesized in a two-step process. nih.gov This involved ATRP copolymerization followed by the substitution of hydroxyl units with 4-(4-hydroxyphenylazo)pyridine, marking the first instance of an azo pyridine-functionalized methacrylate (B99206) copolymer. nih.gov
Hybrid Materials and Composites
Hybrid materials are created by combining different classes of materials, typically organic and inorganic, at the molecular or nanoscale level to achieve synergistic properties. azom.comnih.gov 2,2'-azobispyridine is a valuable component in the fabrication of such hybrid materials and composites due to its ability to interact with both organic and inorganic components. rsc.org
Hybrid materials can be broadly categorized into structurally-hybridized materials, where macroscopic mixing is the primary goal, and materials hybridized through chemical bonds, where covalent or ionic bonds exist between the different phases. azom.com The synthesis of organic-modified silicates, where organic molecules are covalently bonded to a silica (B1680970) network, is an example of the latter. azom.com
In the context of 2,2'-azobispyridine, it can be incorporated into hybrid materials through the formation of metal-organic frameworks (MOFs), as mentioned earlier. nih.gov These are intrinsically hybrid materials where the organic azopyridine ligand is coordinated to inorganic metal centers. nih.gov
Bioinorganic Chemistry Insights
Role of Pyridyl-Azo Ligands in Metal Ion Binding in Biological Contexts
Pyridyl-azo ligands, such as 2,2'-azobispyridine, play a crucial role in binding metal ions within a biological context due to their distinct electronic and structural properties. These ligands are of particular interest because the presence of a heterocyclic moiety in the azo compound can enhance biological activity. researchgate.net The azo group (—N=N—) acts as a coordinating π acceptor, enabling the formation of stable complexes with a variety of transition metals. researchgate.netcapes.gov.br This binding is fundamental to the function of many metalloproteins, where metal ions are essential for catalytic activity and structural stability. mdpi.com
The coordination of 2,2'-azobispyridine to a metal center can occur in several modes, including mono- and dinuclear coordinations, with the formation of five-membered chelate rings being a common structural motif. researchgate.net This versatility in binding allows for the creation of a diverse array of metal complexes with unique properties. The stability of these complexes is a key factor in their biological relevance, as they can exist and function under physiological conditions. researchgate.net The ability of the coordinated azo function to accept electrons also allows for the stabilization of metal ions in low oxidation states, a feature that is critical in many biological redox processes. researchgate.net
Metalloprotein Mimicry and Model Systems
The unique characteristics of 2,2'-azobispyridine and its derivatives make them excellent candidates for the development of model systems that mimic the function of metalloproteins. Metalloproteins are involved in a wide range of biological processes, and understanding their mechanisms is a major goal of bioinorganic chemistry. mdpi.com By creating synthetic analogues with ligands like 2,2'-azobispyridine, researchers can study these complex systems in a more controlled and simplified environment. nih.govresearchgate.net
These model systems are particularly useful for investigating the coordination sphere of the metal ion and its influence on the protein's function. nih.govresearchgate.net For instance, azurin, a blue copper protein involved in electron transfer, has been extensively studied using such models. nih.govresearchgate.netmdpi.com By substituting the native ligands with pyridyl-azo compounds, scientists can probe how changes in the metal's environment affect its redox properties and catalytic activity. This approach has provided valuable insights into the structure-function relationships of metalloproteins. nih.govresearchgate.net
Electron Transfer Pathways in Bio-Inspired Systems
A key function of many metalloproteins is to facilitate electron transfer, a fundamental process in biological energy conversion and signaling. nih.govresearchgate.net The redox-active nature of the azo group in 2,2'-azobispyridine makes it an ideal component for constructing bio-inspired systems that model these electron transfer pathways. bohrium.com The azo function can act as an "electron reservoir," accepting one or more electrons and thereby mediating multi-electron transfer reactions. bohrium.comrsc.org
This ability to store and transfer electrons is crucial for catalysis. bohrium.com In these systems, the cooperative involvement of the redox-non-innocent azo ligand and the coordinated metal center allows for the modulation of the metal's Lewis acidity through ligand-centered redox events. rsc.org This, in turn, influences the metal's capacity to bind to substrates and catalyze reactions. rsc.org The study of electron transfer in these model systems helps to elucidate the mechanisms of complex biological processes, such as those involved in respiration and photosynthesis. For example, cobalt(II) chelates with azo-pyridine ligands are utilized in electron transfer catalysis. bohrium.com
Structural and Spectroscopic Characterization of Bioinorganic Analogues
A variety of spectroscopic techniques are employed to characterize the structural and electronic properties of bioinorganic analogues containing 2,2'-azobispyridine. Techniques such as UV-vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, as well as X-ray crystallography, provide detailed information about the coordination environment of the metal ion and the electronic structure of the complex. scirp.org
For example, the reaction of cobalt(II) meso-tetraphenylporphyrin with 2-aminophenol (B121084) results in a complex that has been characterized by UV-vis, IR, and NMR spectroscopy, as well as X-ray crystallography, revealing a hexacoordinated central metal atom. scirp.org Similarly, the electronic transitions in bipyridine complexes, which are often intense and in the visible part of the spectrum, are attributed to metal-to-ligand charge transfer (MLCT). wikipedia.org These spectroscopic signatures are invaluable for understanding the electronic changes that occur during redox reactions and for correlating the structure of the complex with its function. researchgate.net The insights gained from these characterization methods are essential for the rational design of new bioinorganic catalysts and therapeutic agents.
Future Research Directions and Challenges
Addressing Synthetic Efficiency and Scalability
A primary hurdle in the widespread application of 2,2'-azopyridine and its derivatives is the efficiency and scalability of their synthesis. While methods like the Baeyer–Mills reaction are utilized, there is a continuous need for more sustainable and high-yielding synthetic routes. beilstein-journals.org Future research should focus on developing catalytic methods that minimize waste, reduce reaction times, and are amenable to large-scale production. This will be crucial for the cost-effective manufacturing of 2,2'-azopyridine-based materials for commercial applications.
Enhanced Control over Photochemical and Electrochemical Properties
The photoisomerization of the azo group and the redox activity of the pyridine (B92270) rings are central to the functionality of 2,2'-azopyridine. rsc.org A significant area for future investigation is gaining more precise control over these properties. This includes:
Photochemical Properties: Research is needed to fine-tune the wavelengths required for trans-cis isomerization, the quantum yields of these processes, and the thermal stability of the cis isomer. beilstein-journals.orgrsc.org This could be achieved by strategic substitution on the pyridine rings, which can alter the electronic and steric environment of the azo bridge. nih.govnih.gov The development of systems that can be switched with lower energy light, such as near-infrared (NIR), would be particularly beneficial for applications in biological systems.
Electrochemical Properties: The redox potentials of 2,2'-azopyridine can be modulated by N-substitution and the positioning of the nitrogen atoms. frontiersin.org Further studies are required to systematically explore how different substituents and coordination environments influence the electron transfer processes. This knowledge is vital for designing more efficient electrocatalysts and materials for energy storage applications, such as in aqueous zinc-ion batteries. nih.govresearchgate.net
Development of Novel Coordination Architectures and Supramolecular Systems
The ability of 2,2'-azopyridine to act as a versatile ligand opens up vast possibilities for the construction of novel coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. rsc.orgmdpi.com Future research should explore:
Coordination Chemistry: The design and synthesis of new coordination complexes with a diverse range of metal ions. This could lead to materials with unique magnetic, optical, or catalytic properties. acs.org The exploration of heterometallic systems containing 2,2'-azopyridine is also a promising avenue.
Supramolecular Assembly: The use of non-covalent interactions, such as hydrogen and halogen bonding, to direct the self-assembly of 2,2'-azopyridine into complex and functional architectures. nih.govmdpi.com This includes the development of photoresponsive liquid crystals, gels, and other soft materials. rsc.orgmdpi.com Understanding the interplay between the photoisomerization of the azo group and the stability of these supramolecular structures is a key challenge.
Advanced Computational Methodologies for Prediction and Design
Computational modeling is an indispensable tool for understanding and predicting the behavior of 2,2'-azopyridine-based systems. co-ac.comchemrxiv.org Future advancements in this area will be critical for accelerating the design of new materials with desired properties. Key areas for development include:
Predictive Modeling: Improving the accuracy of computational methods to predict the photochemical and electrochemical properties of new 2,2'-azopyridine derivatives before their synthesis. This will enable a more rational design approach, saving time and resources.
Mechanistic Insights: Using computational simulations to gain a deeper understanding of the mechanisms of photoisomerization, electron transfer, and self-assembly processes at the molecular level. This knowledge is essential for optimizing the performance of existing materials and designing new ones with enhanced functionalities.
Interdisciplinary Approaches in 2,2'-[(E)-1,2-Diazenediyl]Dipyridine Research
The full potential of 2,2'-azopyridine can only be realized through increased collaboration between chemists, physicists, materials scientists, and engineers. An interdisciplinary approach will be essential for:
Bridging Fundamental Science and Applications: Translating the fundamental understanding of 2,2'-azopyridine's properties into practical applications, such as light-driven actuators, smart sensors, and drug delivery systems. nih.gov
Developing New Characterization Techniques: Creating novel experimental techniques to probe the dynamic processes that occur in 2,2'-azopyridine-based materials on various length and time scales.
Exploring Emerging Fields: Investigating the use of 2,2'-azopyridine in emerging areas such as molecular robotics, artificial photosynthesis, and quantum information science.
By focusing on these future research directions and addressing the associated challenges, the scientific community can continue to unlock the remarkable potential of 2,2'-[(E)-1,2-Diazenediyl]dipyridine and pave the way for the development of next-generation smart materials and technologies.
Q & A
What are the recommended safety protocols for handling 2,2-[(E)-1,2-Diazenediyl]Dipyridine in laboratory settings?
Level: Basic
Answer:
Handling this compound requires strict adherence to GHS hazard classifications:
- Hazard Mitigation: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319) and respiratory irritation (H335) .
- Ventilation: Ensure fume hoods or local exhaust to prevent inhalation of aerosols .
- Spill Management: Collect spills using non-sparking tools and store in sealed containers to avoid environmental contamination .
- First Aid: For eye exposure, rinse with water for ≥15 minutes; for ingestion, do NOT induce vomiting .
What synthetic routes are commonly employed for the preparation of this compound?
Level: Basic
Answer:
A validated method involves:
- Key Reagents: Reaction of 2,5-dibutoxy-1,4-bis(triphenylphosphonium)benzene dichloride with picolinaldehyde in the presence of t-BuOK .
- Crystallization: Recrystallization from xylene yields pure product (54% yield, mp 236–237°C) .
- Verification: Confirm purity via C NMR (CDCl, δ 190–200 ppm for aldehyde groups) .
How can crystallographic data of metal complexes involving this compound be effectively refined using SHELX software?
Level: Advanced
Answer:
SHELX refinement strategies for coordination polymers:
- Model Setup: Assign Ni in an octahedral geometry, with bond lengths constrained to 2.08–2.18 Å (Ni–O/Ni–N) .
- Hydrogen Bonding: Include C–H···N interactions (e.g., C5–H5···N1i in ) to stabilize 2D networks .
- Validation: Use R-factor convergence (<5%) and electron density maps to resolve disorder .
What strategies resolve discrepancies in bond length measurements between theoretical predictions and experimental crystallographic data?
Level: Advanced
Answer:
Addressing bond length mismatches (e.g., predicted vs. observed Ni–N distances):
- DFT Calibration: Compare experimental data (e.g., 2.109–2.186 Å ) with computational models (B3LYP/6-311G**).
- Thermal Motion: Apply anisotropic displacement parameters (ADPs) to account for ligand flexibility .
- Data Cross-Check: Validate using multiple datasets (e.g., CSD entries for similar azopyridine complexes) .
What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
Level: Methodological
Answer:
- NMR Spectroscopy: H and C NMR identify pyridine ring protons (δ 7.5–8.5 ppm) and confirm E-isomer geometry .
- X-ray Diffraction: Resolve dihedral angles (e.g., 11.29° between pyridine and central benzene rings ).
- Elemental Analysis: Verify C/N ratios (theoretical: C 74.07%, N 17.28%) .
How should researchers address incomplete toxicological data in risk assessment for this compound?
Level: Data Contradiction Analysis
Answer:
Given limited acute toxicity data (–4):
- Read-Across Analysis: Use analogs (e.g., 2,2'-bipyridine, CAS 366-18-7) with established LD values (oral rat: 300 mg/kg) .
- Hierarchical Testing: Prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .
- Exposure Modeling: Apply OSHA PEL guidelines (respiratory protection with P95 filters) .
What role does hydrogen bonding play in the supramolecular assembly of this compound?
Level: Advanced
Answer:
In crystal structures:
- Network Formation: O–H···O bonds between water and ethanol stabilize 2D frameworks .
- π-Stacking: Parallel pyridine rings enable π-π interactions (3.5–4.0 Å spacing) .
- Functional Implications: These interactions enhance thermal stability and potential for MOF applications .
How does the electronic structure of this compound influence its coordination chemistry?
Level: Advanced
Answer:
The azo (–N=N–) and pyridine groups act as bifunctional ligands:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
